
Copper(II) undec-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) undec-2-enoate is an organometallic compound where copper is coordinated with undec-2-enoic acid
准备方法
Synthetic Routes and Reaction Conditions
Copper(II) undec-2-enoate can be synthesized through the reaction of copper(II) salts with undec-2-enoic acid. One common method involves the reaction of copper(II) acetate with undec-2-enoic acid in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would involve the precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Copper(II) undec-2-enoate can undergo various types of chemical reactions, including:
Oxidation: Copper(II) can be reduced to copper(I) or elemental copper.
Reduction: The compound can be reduced to form copper(I) complexes.
Substitution: Ligands in the copper(II) complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Copper(I) complexes or elemental copper.
Reduction: Copper(I) complexes.
Substitution: New copper(II) complexes with different ligands.
科学研究应用
Chemistry
Copper(II) undec-2-enoate is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology
In biological research, copper(II) complexes are studied for their potential as antimicrobial and anticancer agents. This compound may exhibit similar properties, making it a candidate for further investigation in these areas.
Medicine
Copper(II) complexes have been explored for their therapeutic potential, particularly in cancer treatment. The redox activity of copper(II) can generate reactive oxygen species that induce cell death in cancer cells.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also valuable in various chemical manufacturing processes.
作用机制
The mechanism of action of copper(II) undec-2-enoate involves the redox cycling between copper(II) and copper(I) states. This redox activity can generate reactive oxygen species, which can induce oxidative stress in biological systems. In catalytic applications, the copper center can facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies.
相似化合物的比较
Similar Compounds
Copper(II) acetate: Used in similar catalytic applications but with different ligand environments.
Copper(II) sulfate: Commonly used in industrial processes and as a fungicide.
Copper(II) chloride: Used in organic synthesis and as a catalyst.
Uniqueness
Copper(II) undec-2-enoate is unique due to the presence of the undec-2-enoate ligand, which can impart specific reactivity and stability to the copper center. This makes it particularly useful in applications where the ligand environment plays a crucial role in the compound’s performance.
属性
分子式 |
C22H38CuO4 |
|---|---|
分子量 |
430.1 g/mol |
IUPAC 名称 |
copper;(E)-undec-2-enoate |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+; |
InChI 键 |
BKACVSPFRDCXGK-JGMJEEPBSA-L |
手性 SMILES |
CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].[Cu+2] |
规范 SMILES |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
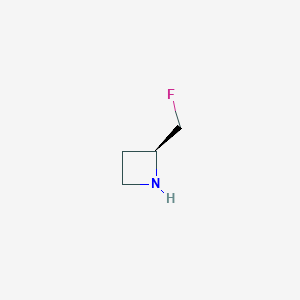
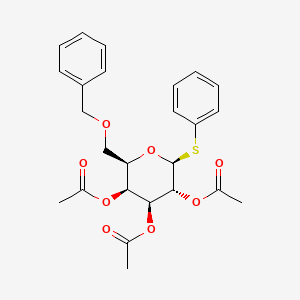
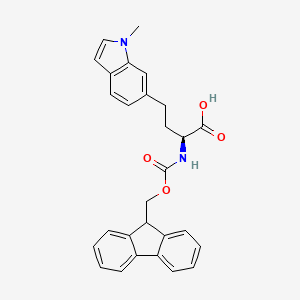
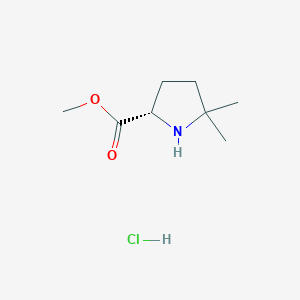
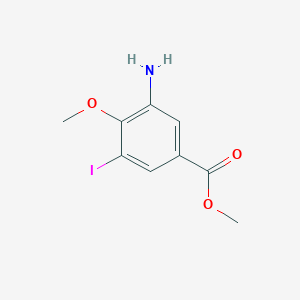
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)

![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
